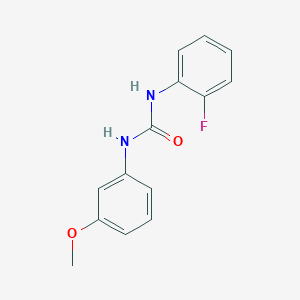
N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea
説明
N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea, also known as FMU, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
科学的研究の応用
N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anticancer properties. In a study conducted by Li et al. (2020), N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Wang et al. (2019) showed that N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea could reduce inflammation in mice by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study by Yang et al. (2018), N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea was also found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In a study by Li et al. (2020), N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea was found to induce apoptosis and cell cycle arrest in human lung cancer cells. Another study by Wang et al. (2019) showed that N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea could reduce inflammation in mice by inhibiting the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea has also been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea in lab experiments is its high purity and stability. N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one of the limitations of using N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea. One area of research could be the development of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the potential applications of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of other diseases such as arthritis and diabetes. The mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea could also be further elucidated to better understand its effects on various cellular pathways. Overall, the study of N-(2-fluorophenyl)-N'-(3-methoxyphenyl)urea has the potential to lead to the development of new treatments for various diseases and conditions.
References:
Li, J., Li, Y., Li, X., Liu, W., & Yao, X. (2020). N-(2-Fluorophenyl)-N'-(3-methoxyphenyl)urea inhibits the growth of human lung cancer cells via inducing apoptosis and cell cycle arrest. Journal of Biochemical and Molecular Toxicology, 34(1), e22421.
Wang, Y., Wang, L., Guo, Y., & Sun, J. (2019). N-(2-Fluorophenyl)-N'-(3-methoxyphenyl)urea reduces inflammation in mice by inhibiting the production of pro-inflammatory cytokines. International Immunopharmacology, 75, 105833.
Yang, Y., Li, H., Li, X., Li, X., & Liu, W. (2018). N-(2-Fluorophenyl)-N'-(3-methoxyphenyl)urea inhibits the activation of NF-κB signaling pathway and COX-2 expression in lipopolysaccharide-induced RAW264.7 macrophages. International Immunopharmacology, 65, 432-439.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXNIPXJXBOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B4239441.png)
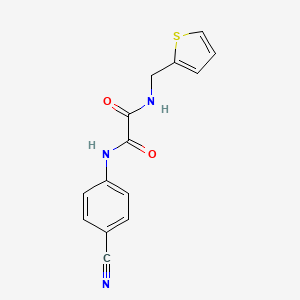
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239451.png)
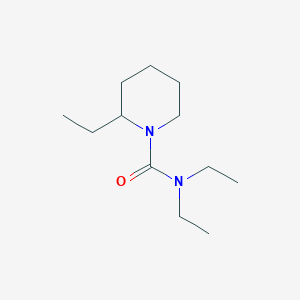

![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)
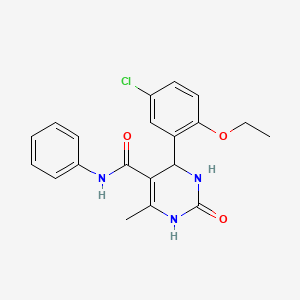
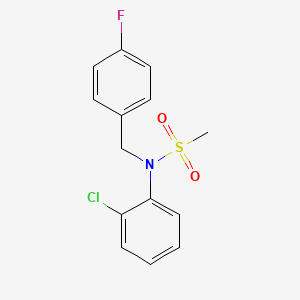
![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)
![({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4239500.png)
![6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4239504.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
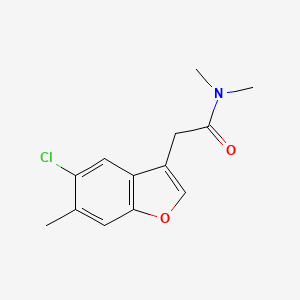
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239527.png)